molecular formula C12H10BrN5S B13127974 8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine CAS No. 690275-79-7

8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine

Cat. No.: B13127974
CAS No.: 690275-79-7
M. Wt: 336.21 g/mol
InChI Key: WAQUZZAKXOSLED-UHFFFAOYSA-N
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Description

8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is a heterocyclic compound that belongs to the class of triazines

Preparation Methods

The synthesis of 8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine involves several steps. One common method includes the nucleophilic substitution of phenylhydrazine with a disubstituted amidine in the presence of a base such as sodium methoxide in methanol. The reaction is typically carried out under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted triazines and pyrazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine include other triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

690275-79-7

Molecular Formula

C12H10BrN5S

Molecular Weight

336.21 g/mol

IUPAC Name

8-bromo-4-methylsulfanyl-7-phenylpyrazolo[1,5-a][1,3,5]triazin-2-amine

InChI

InChI=1S/C12H10BrN5S/c1-19-12-16-11(14)15-10-8(13)9(17-18(10)12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,14,15)

InChI Key

WAQUZZAKXOSLED-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C(C(=NN21)C3=CC=CC=C3)Br)N

Origin of Product

United States

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